molecular formula C22H19ClN2O5S2 B2367443 (3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894679-81-3

(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2367443
CAS No.: 894679-81-3
M. Wt: 490.97
InChI Key: BATLBOPDZWWNJG-NDENLUEZSA-N
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Description

This compound belongs to the thieno-thiazinone class, characterized by a fused thiophene-thiazinone core. Its structure includes a 4-chlorobenzyl substituent and a (3,5-dimethoxyphenyl)amino methylene group, which contribute to its electronic and steric properties. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX, which are critical for resolving complex heterocyclic systems .

Properties

IUPAC Name

(3Z)-1-[(4-chlorophenyl)methyl]-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-29-17-9-16(10-18(11-17)30-2)24-12-20-21(26)22-19(7-8-31-22)25(32(20,27)28)13-14-3-5-15(23)6-4-14/h3-12,24H,13H2,1-2H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATLBOPDZWWNJG-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thieno-thiazine class of compounds, which are known for their diverse biological activities. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O5S2
  • Molecular Weight : 490.97 g/mol
  • IUPAC Name : (3Z)-1-[(4-chlorobenzyl)methyl]-3-[(3,5-dimethoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one

This compound features a thieno[3,2-c][1,2]thiazin backbone with a chlorobenzyl and a dimethoxyphenyl substituent. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Case Study : A study on thiazine derivatives demonstrated that modifications in the side chains significantly affected their cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • In Vitro Studies : Research indicates that thieno-thiazine derivatives can inhibit the growth of several bacterial strains. For example, studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

  • Absorption and Distribution : Preliminary data suggest that the compound has good oral bioavailability due to its lipophilic nature.
  • Metabolism : It is likely metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis is presented below:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
Compound AModerateStrongApoptosis induction
Compound BHighModerateCell cycle inhibition
(This Compound)HighStrongCaspase activation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s thieno-thiazinone core distinguishes it from simpler thiazinones or thiophene derivatives. Key comparisons include:

Compound Core Structure Substituents Electronic Features
Target Compound Thieno[3,2-c][1,2]thiazinone 4-Chlorobenzyl, 3,5-dimethoxyphenylamino High polarity (sulfone group), conjugated π-system
Thiazinone derivatives (e.g., from Populus buds) Benzothiazinone Phenylpropenoids, glycerides Moderate polarity, hydrogen-bond donors
Marine actinomycete secondary metabolites Varied heterocycles Halogenated or alkyl side chains Diverse electronic profiles, often lipophilic
  • The 3,5-dimethoxyphenyl group may enhance π-π stacking interactions, similar to flavonoid retention behaviors influenced by substituent positioning . Unlike isoelectronic compounds with dissimilar geometries (e.g., cluster compounds), the target compound’s planar structure favors intermolecular interactions critical for crystallinity or receptor binding .

Physicochemical and Chromatographic Behavior

Retention properties and solubility can be inferred from structural analogs:

Property Target Compound Thiazinone Derivatives Marine Heterocycles
logP (Predicted) 2.8–3.5 1.5–2.5 3.0–4.0
Retention Time (HPLC) Moderate-to-high Low-to-moderate High
Hydrogen Bonding Strong (sulfone, NH) Moderate (OH groups) Weak (alkyl substituents)
  • Chromatographic Notes: The sulfone and amino groups in the target compound likely increase retention in reversed-phase HPLC due to polar interactions with stationary phases, akin to hydroxy-flavones with intramolecular hydrogen bonding . Marine-derived heterocycles with halogen substituents exhibit higher logP values, suggesting the target compound may balance lipophilicity and polarity for optimal bioavailability .

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